REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]1=2.C1C=CC=CC=1.[CH2:16]=[N:17][CH:18]([CH3:20])[CH3:19].[OH-].[Na+]>C(O)(=O)C.O>[S:1]1[CH:5]=[C:4]([CH2:16][NH:17][CH:18]([CH3:20])[CH3:19])[C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]1=2 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
33.6 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)C=CC=C2
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
C=NC(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring the mixture for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise to the solution under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
WASH
|
Details
|
washed thrice with 100 ml of ether
|
Type
|
CUSTOM
|
Details
|
The aqueous layer thus formed
|
Type
|
EXTRACTION
|
Details
|
extracted 4 times with 100 ml ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer was collected
|
Type
|
WASH
|
Details
|
washed with an aqueous saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried by sodium sulfate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C(=C1)CNC(C)C)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.8 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |